REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9](C(O)=O)[C:8]([CH3:14])=[CH:7][C:3]=1[C:4](O)=[O:5].C[N:16](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.C[N:49]([CH:51]=[O:52])C>>[CH3:1][C:2]1[CH:10]=[C:9]([C:51]([NH2:49])=[O:52])[C:8]([CH3:14])=[CH:7][C:3]=1[C:4]([NH2:16])=[O:5] |f:1.2|
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=C(C(=C1)C(=O)O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 15 h
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Ammonia gas was bubbled into the solution
|
Type
|
CUSTOM
|
Details
|
a thick precipitate formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 50° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with 1N aqueous hydrochloric acid (2 mL) and DMSO
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
then further purified by reverse phase HPLC
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an aqueous residue
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portion was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)C(=O)N)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.183 mmol | |
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |